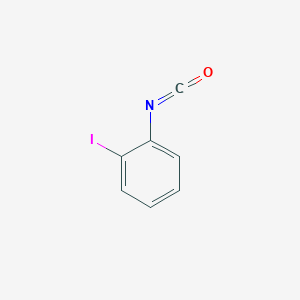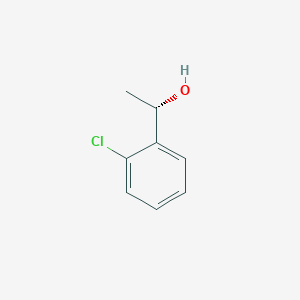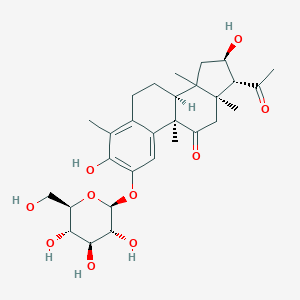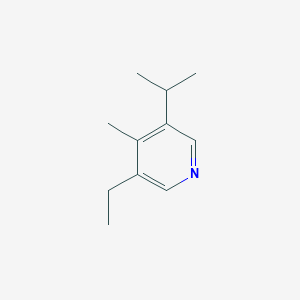
2-碘代苯基异氰酸酯
概述
描述
2-Iodophenyl isocyanate: 1-iodo-2-isocyanatobenzene , is an organic compound that contains an isocyanate group attached to an iodinated phenyl ring. This compound is used as a building block in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
科学研究应用
Chemistry: 2-Iodophenyl isocyanate is used as a building block in the synthesis of various organic compounds, including heterocycles and polymers. It is also employed in the development of new materials with specific properties.
Biology: In biological research, 2-iodophenyl isocyanate is used to modify biomolecules such as proteins and peptides. It can be used to introduce functional groups that facilitate further chemical modifications or labeling.
Medicine: The compound is explored for its potential in drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: 2-Iodophenyl isocyanate is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and adhesives with specific properties .
作用机制
Target of Action
2-Iodophenyl isocyanate is an organic building block containing an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, forming urethanes, ureas, and carbon dioxide respectively .
Mode of Action
The mode of action of 2-Iodophenyl isocyanate involves its interaction with its targets through a chemical reaction. For instance, in the synthesis of novel iodophenyl-cholesteryl carbamates, 2-Iodophenyl isocyanate may react with a compound containing an active hydrogen atom to form a carbamate . The exact mode of action can vary depending on the specific target and reaction conditions.
Biochemical Pathways
Given its reactivity, it can be involved in various biochemical reactions, particularly those involving the formation of urethanes and ureas . The downstream effects of these reactions would depend on the specific context and the other compounds involved.
Pharmacokinetics
The physical properties of the compound, such as its boiling point and density , could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 2-Iodophenyl isocyanate’s action would depend on the specific reaction and the compounds involved. For instance, in the synthesis of iodophenyl-cholesteryl carbamates, the result of the reaction would be the formation of a new carbamate compound .
Action Environment
The action, efficacy, and stability of 2-Iodophenyl isocyanate can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by factors such as temperature and the presence of other reactive compounds. It is also worth noting that the compound should be stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.
生化分析
Cellular Effects
Isocyanates are generally reactive and can potentially influence cell function by modifying proteins and other biomolecules .
Molecular Mechanism
As an isocyanate, it is likely to react with nucleophilic groups in biomolecules, potentially leading to changes in their function .
Temporal Effects in Laboratory Settings
It is known that isocyanates can hydrolyze in the presence of water, which could potentially affect their stability over time .
Transport and Distribution
Given its reactivity, it could potentially bind to various proteins and other biomolecules, which could influence its localization and accumulation .
Subcellular Localization
Given its reactivity, it could potentially interact with various cellular compartments and organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-Iodophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-iodoaniline with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:
-
Reaction with Phosgene:
Reactants: 2-iodoaniline and phosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures.
Products: 2-Iodophenyl isocyanate and hydrogen chloride.
-
Reaction with Triphosgene:
Reactants: 2-iodoaniline and triphosgene.
Conditions: The reaction is conducted in the presence of a base such as pyridine to neutralize the hydrogen chloride formed.
Products: 2-Iodophenyl isocyanate.
Industrial Production Methods: Industrial production of 2-iodophenyl isocyanate follows similar synthetic routes but on a larger scale. The use of phosgene or triphosgene is common, and the reactions are carried out in large reactors with appropriate safety measures to handle the toxic reagents involved .
化学反应分析
Types of Reactions: 2-Iodophenyl isocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Amines, alcohols, and thiols.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Products: Ureas, carbamates, and thiocarbamates.
-
Cycloaddition Reactions:
Reagents: Compounds with multiple bonds such as alkenes and alkynes.
Conditions: Often requires a catalyst and elevated temperatures.
Products: Heterocyclic compounds.
-
Hydrolysis:
Reagents: Water or aqueous solutions.
Conditions: Can occur under mild conditions.
Products: 2-Iodoaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React with 2-iodophenyl isocyanate to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Thiocarbamates: Formed from reactions with thiols.
相似化合物的比较
Phenyl isocyanate: Similar structure but lacks the iodine substituent.
2-Bromophenyl isocyanate: Similar structure with a bromine substituent instead of iodine.
2-Chlorophenyl isocyanate: Similar structure with a chlorine substituent instead of iodine.
Uniqueness: 2-Iodophenyl isocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and properties. The iodine substituent can enhance the compound’s electrophilicity and affect its interactions with other molecules. This makes 2-iodophenyl isocyanate a valuable building block in organic synthesis, particularly in the development of iodinated compounds for various applications .
属性
IUPAC Name |
1-iodo-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNMGFXOVZRKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369883 | |
| Record name | 2-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128255-31-2 | |
| Record name | 2-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)



![[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B139421.png)








